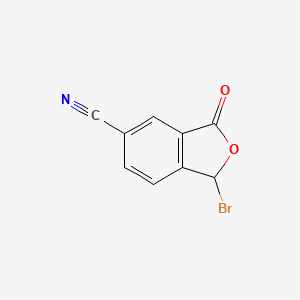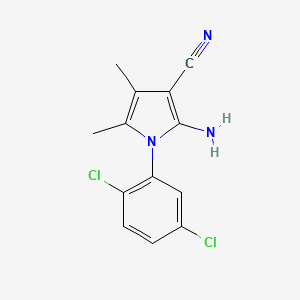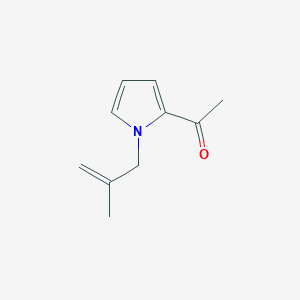
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylallyl bromide with pyrrole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the pyrrole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 1-(1-Allyl-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylpropyl)-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylbutyl)-1H-pyrrol-2-yl)ethanone
Comparison: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-[1-(2-methylprop-2-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6H,1,7H2,2-3H3 |
InChIキー |
LBIYSXNMLMJPCG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C=CC=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


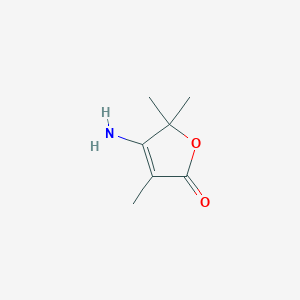
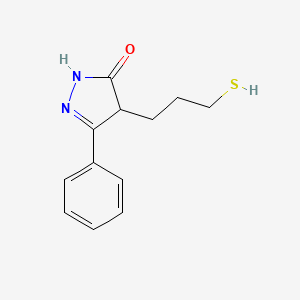
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
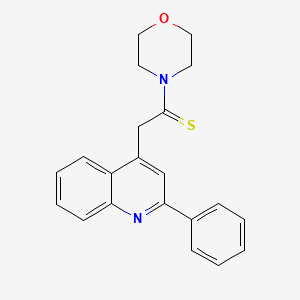

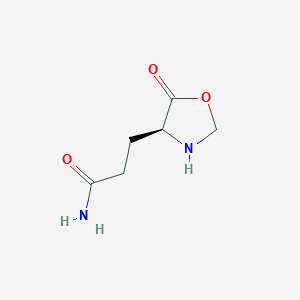
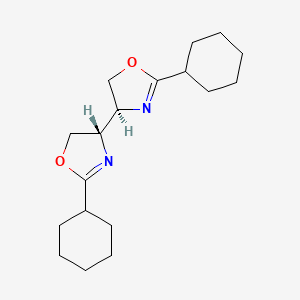
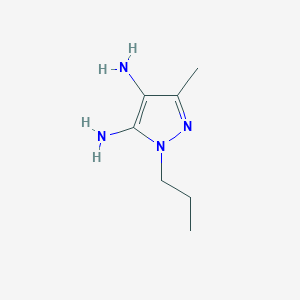
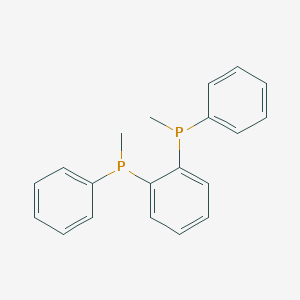

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
